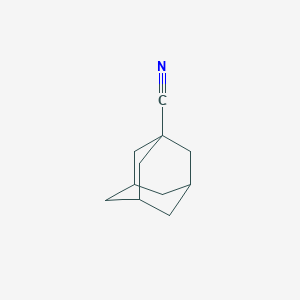

adamantane-1-carbonitrile

Description

Significance of the Adamantane (B196018) Core in Organic and Medicinal Chemistry Research

The adamantane moiety, a perfectly symmetrical and strain-free tricyclic hydrocarbon (C10H16), serves as a cornerstone in various chemical disciplines. wikipedia.org Its discovery in petroleum in 1933 opened up a new field of chemistry focused on polyhedral organic compounds. wikipedia.org The rigid, cage-like structure of adamantane provides a unique scaffold for the precise three-dimensional positioning of functional groups, a critical aspect in drug design. publish.csiro.au This structural rigidity and high lipophilicity contribute to the favorable pharmacokinetic properties of adamantane-containing drugs, such as enhanced membrane permeability and improved metabolic stability. publish.csiro.auresearchgate.net

The incorporation of the adamantane core into bioactive molecules has led to the development of several clinically used drugs for treating a range of conditions, including viral infections, neurodegenerative diseases, and type 2 diabetes. publish.csiro.auresearchgate.net Its ability to serve as a bulky, hydrophobic anchor allows for specific interactions with biological targets like ion channels and enzymes. nih.govscispace.com Researchers have utilized the adamantane scaffold to orient pharmacophores in positions that enhance their interaction with the active sites of target proteins. scispace.com Furthermore, replacing phenyl rings with the adamantane group is a strategy employed to navigate away from the "flat land" of traditional drug discovery and introduce novel three-dimensional diversity. publish.csiro.au

Academic Importance of the Nitrile Functional Group in Chemical Synthesis and Derivatization

The nitrile, or cyano, functional group (-C≡N) is a versatile and highly valuable component in organic synthesis. wikipedia.orgfiveable.me Characterized by a carbon atom triple-bonded to a nitrogen atom, the nitrile group is a reactive site that can participate in a wide array of chemical transformations. fiveable.meebsco.com This reactivity makes nitriles important intermediates in the synthesis of various nitrogen-containing compounds, including amines, amides, and carboxylic acids, which are fundamental building blocks in organic chemistry. fiveable.meebsco.com

Overview of Research Trajectories for Adamantane-1-carbonitrile

Research involving this compound has explored its utility in several scientific domains. One area of investigation has been its use as a spectroscopic probe. For instance, in conjunction with acetonitrile (B52724), this compound has been employed to differentiate between the external and internal surfaces of zeolites, which are important catalytic materials. researchgate.net Due to its larger molecular size, this compound cannot penetrate the internal channels of medium-pore zeolites, allowing for the specific study of external surface properties through infrared spectroscopy. researchgate.net

Furthermore, this compound has been a subject of interest in structural chemistry studies. Its interactions with lanthanide chelates have been examined using NMR spectroscopy to understand molecular conformations in solution. acs.org The synthesis and reactivity of derivatives, such as this compound N-oxide, have also been investigated, highlighting its potential in cycloaddition reactions. acs.org While research into the direct biological applications of this compound itself is not as extensive as for some of its derivatives, its role as a precursor and a tool for fundamental chemical studies remains significant. For example, derivatives like 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile have been identified as fluorescent ligands for studying neurobiological targets. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H15N | thermofisher.com |

| Synonyms | 1-Cyanoadamantane | thermofisher.comchemeo.com |

| Appearance | White Powder/Solid | thermofisher.com |

| Odor | Odorless | thermofisher.com |

| CAS Number | 23074-42-2 | thermofisher.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

adamantane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFZASRJFRAEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177644 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-42-2 | |

| Record name | 1-Cyanoadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Adamantane 1 Carbonitrile and Its Chemical Precursors

Direct Synthesis Routes to Adamantane-1-carbonitrile

Direct methods for the synthesis of this compound involve the introduction of a cyano group onto the adamantane (B196018) skeleton, starting from highly reactive adamantane precursors.

Synthesis from 1,3-Dehydroadamantane and Hydrogen Cyanide

One direct route to this compound involves the reaction of 1,3-dehydroadamantane with hydrogen cyanide. This reaction proceeds under mild conditions; however, it typically results in a low yield of the desired product. The use of hexane (B92381) as a solvent has been shown to improve the yield of this compound in this reaction. d-nb.inforesearchgate.net

Electrophilically Induced Oligomerization Approaches

Electrophilically induced oligomerization is a reaction that this compound can undergo, rather than a direct synthetic route to the compound itself. For instance, in the presence of 98% nitric acid, this compound undergoes an electrophilically induced oligomerization, leading to the formation of N-(Adamantan-1-yl)acetamide. thieme-connect.com This transformation highlights the reactivity of the nitrile group in this compound under strong electrophilic conditions.

Synthesis of this compound via Adamantane-1-carboxylic Acid and its Derivatives

A common and versatile approach to this compound involves the conversion of the more readily available adamantane-1-carboxylic acid or its activated derivatives.

Nitrilation of Adamantane-1-carboxylic Acid

Adamantane-1-carboxylic acid can be converted to this compound through a nitrilation reaction. One reported method involves the reaction of adamantane-1-carboxylic acid with acetonitrile (B52724) in the presence of carbon tetrachloride and a catalytic amount of vanadyl acetylacetonate (B107027) (VO(acac)₂). This reaction is typically carried out at elevated temperatures. nih.govresearchgate.net In some instances, this reaction can lead to simultaneous chlorination at a bridgehead position. researchgate.net

Table 1: Synthesis of this compound from Adamantane-1-carboxylic Acid

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |

| Adamantane-1-carboxylic acid, Acetonitrile, Carbon Tetrachloride | VO(acac)₂ | - | 150-170 | 6 | 3-Chlorothis compound |

Data sourced from ResearchGate. researchgate.net

Transformation from Adamantane-1-carbonyl Chloride

Adamantane-1-carbonyl chloride, the acid chloride derivative of adamantane-1-carboxylic acid, serves as a more reactive precursor for the synthesis of this compound. The conversion can be achieved under similar conditions to the carboxylic acid, for example, by reacting it with acetonitrile and carbon tetrachloride in the presence of VO(acac)₂. nih.govresearchgate.net The increased reactivity of the acyl chloride can facilitate the transformation. The synthesis of adamantane-1-carbonyl chloride itself is typically achieved by treating adamantane-1-carboxylic acid with a chlorinating agent like thionyl chloride. cas.czmdpi.com

Catalytic Strategies in the Synthesis of this compound and Related Nitriles

Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Several catalytic systems have been developed for the synthesis of nitriles, including those applicable to the adamantane framework.

One notable method is the selective C(sp³)–H cyanation of adamantane derivatives using a phthalimido-N-oxyl (PINO) radical as a hydrogen abstracting reagent and p-toluenesulfonyl cyanide as the cyano source. This approach allows for the direct cyanation of the adamantane cage. d-nb.infothieme-connect.comthieme-connect.com

Another catalytic approach involves the cyanation of adamantane using acetonitrile and tetrabromomethane in the presence of molybdenum hexacarbonyl (Mo(CO)₆). This reaction can also produce brominated adamantane derivatives as byproducts. researchgate.net

Table 2: Catalytic Synthesis of Adamantane Nitriles

| Substrate | Catalyst System | Cyanating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Adamantane | PINO / CAN / Li₂CO₃ | p-Toluenesulfonyl cyanide | 1,2-Dichloroethane | 75 | 16 | 1-Cyanoadamantane | 69 |

| 1-Methyladamantane | PINO / CAN / Li₂CO₃ | p-Toluenesulfonyl cyanide | 1,2-Dichloroethane | 75 | 16 | 1-Cyano-3-methyladamantane | 71 |

| 1-Bromoadamantane (B121549) | PINO / CAN / Li₂CO₃ | p-Toluenesulfonyl cyanide | 1,2-Dichloroethane | 75 | 16 | 1-Bromo-3-cyanoadamantane | 25 |

| Adamantane | Mo(CO)₆ | Acetonitrile / Tetrabromomethane | - | 150 | 6 | This compound | - |

Data for PINO-catalyzed reactions sourced from Thieme Chemistry. d-nb.infothieme-connect.comthieme-connect.com Data for Mo(CO)₆-catalyzed reaction sourced from ResearchGate. researchgate.net

Vanadyl Acetylacetonate (VO(acac)₂) and Molybdenum Hexacarbonyl (Mo(CO)₆) Catalysis

Catalytic systems involving transition metals like vanadium and molybdenum have been developed for the synthesis of nitriles from various starting materials. Molybdenum hexacarbonyl (Mo(CO)₆) has been successfully employed in the cyanation of adamantane. In a reaction with acetonitrile and tetrabromomethane, catalyzed by Mo(CO)₆, adamantane can be converted to this compound. researchgate.net This method also produces 1-bromoadamantane as a byproduct. researchgate.net The reaction conditions and yields are sensitive to the molar ratios of the reactants and catalyst. researchgate.net

Additionally, both Mo(CO)₆ and vanadyl acetylacetonate (VO(acac)₂) serve as effective catalysts for the nitrilation of carboxylic acids using acetonitrile. researchgate.net This provides a potential pathway to this compound from adamantane-1-carboxylic acid. The reactions are typically carried out in carbon tetrachloride at elevated temperatures (150–170°C) over several hours. researchgate.net

Table 1: Mo(CO)₆-Catalyzed Cyanation of Adamantane

| Reactant | Catalyst System | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Adamantane | Mo(CO)₆ / CBr₄ / CH₃CN | Molar Ratio 1:100:100:2000 | This compound | ~30% | researchgate.net |

Copper-Catalyzed Ritter Reactions with Adamantane-1-ol and Nitriles to Form N-(Adamantan-1-yl)amides (Precursors to Nitriles)

The Ritter reaction is a cornerstone method for synthesizing N-alkyl amides. Copper catalysts have been shown to facilitate the Ritter reaction between adamantane-1-ol and various nitriles to selectively produce N-(adamantan-1-yl)amides, which are direct precursors to this compound. acs.orgresearchgate.net This method avoids the use of strong mineral acids typically required for the Ritter reaction. google.com The reaction demonstrates broad applicability with different nitriles, including acetonitrile, acrylonitrile, and benzonitrile, leading to the corresponding amides. researchgate.net These N-(adamantan-1-yl)amides can subsequently be converted to this compound.

A variety of copper catalysts are effective, and the reaction conditions are generally mild. researchgate.netresearchgate.net The use of these catalysts provides a valuable alternative to traditional methods that might employ harsher reagents like strong acids or systems based on manganese compounds. researchgate.netpleiades.onlineresearchgate.net

Table 2: Copper-Catalyzed Ritter Reaction of Adamantane-1-ol

| Nitrile Used | Resulting Amide | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| Acrylonitrile | N-(Adamantan-1-yl)prop-2-enamide | Cu-based catalyst | 70% | researchgate.net |

| Acetonitrile | N-(Adamantan-1-yl)acetamide | Cu-based catalyst | N/A | researchgate.net |

| Benzonitrile | N-(Adamantan-1-yl)benzamide | Cu-based catalyst | N/A | researchgate.net |

| Ethyl Cyanide | N-(Adamantan-1-yl)propanamide | Cu-based catalyst | N/A | researchgate.net |

Generation of this compound from Rearrangement Reactions (e.g., Ritter Reaction Precursors)

This compound and its derivatives can be accessed through various rearrangement reactions. The adamantane cage itself can be constructed via acid-catalyzed sigmatropic rearrangements of bicyclic precursors. mdpi.comnih.gov For instance, a primary alcohol with a bicyclo[3.3.1]nonane framework can rearrange in formic acid to form an adamantane derivative. mdpi.comnih.gov

A more direct route involves the transformation of functional groups already on the adamantane core. The Curtius rearrangement is a key reaction for converting adamantane-1-carbonyl azide (B81097) (derived from adamantane-1-carboxylic acid) into 1-isocyanatoadamantane. researchgate.net While this produces an isocyanate rather than a nitrile, it highlights a rearrangement-based functional group interconversion on the adamantane scaffold.

Precursors such as N-(Adamantan-1-yl)amides, synthesized via the Ritter reaction, are pivotal intermediates. researchgate.netresearchgate.net The amide functional group can be dehydrated to yield the corresponding nitrile, this compound. Furthermore, this compound itself can undergo transformations; for example, its electrophilically induced oligomerization in 100% nitric acid can lead to the formation of N-(Adamantan-1-yl)acetamide. researchgate.net

Scalable Synthesis Considerations for this compound Precursors

The practical, large-scale synthesis of this compound is dependent on the efficient and economical production of its key precursors, such as adamantane-1-ol and adamantane-1-carboxylic acid. jlu.edu.cn Research into scalable syntheses has focused on optimizing reaction conditions, improving yields, and utilizing cost-effective starting materials.

One notable scalable process involves the synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid. acs.org This multi-step process, involving chlorination, decarbonylation, and hydrolysis, has been optimized to achieve high total isolated yields of up to 95%. acs.org Such high-yielding reactions are crucial for the economic viability of producing adamantane derivatives on a larger scale.

Similarly, scalable approaches to 1-methyladamantane, another important adamantane precursor, have been developed to overcome the limitations of previous methods that were unsafe or used expensive reagents. acs.orgenamine.net The development of robust and cost-effective routes to these fundamental adamantane building blocks is essential for the broader availability of more complex derivatives, including this compound. jlu.edu.cn

Reactivity and Mechanistic Investigations of Adamantane 1 Carbonitrile

Reactions Involving the Nitrile Moiety of Adamantane-1-carbonitrile

The chemistry of the nitrile group in this compound is significantly influenced by the sterically demanding adamantyl substituent. This section explores key reactions centered on this functional group.

Synthesis and Reactivity of this compound N-oxide

This compound N-oxide can be synthesized from adamantane-1-carboxaldehyde oxime using N-bromosuccinimide. acs.org While stable at room temperature, this nitrile oxide readily dimerizes in a carbon tetrachloride solution at 50°C to form di[adamantyl-(1)]furazan-oxide. acs.org This dimerization is a characteristic reaction of nitrile oxides, though the bulky adamantyl group influences the reaction rate. acs.org The structure of the resulting dimer is supported by mass spectrometry, which shows a parent peak at m/e 354 (M+). acs.org

The bulky nature of the adamantyl group has been noted to reduce the rate of 1,3-addition reactions, a common reaction pathway for nitrile oxides, to a lesser extent than it affects dimerization. acs.org

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. youtube.com This process, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbon atom, with the simultaneous breaking of the pi bond of the nitrile. masterorganicchemistry.comyoutube.com The reaction of 1,3-dehydroadamantane with hydrogen cyanide can produce this compound, although the yield is reported to be poor. researchgate.net This reaction highlights the introduction of the carbonitrile group onto the adamantane (B196018) cage through a nucleophilic-type addition to a strained precursor.

Transformations at the Adamantane Core in the Presence of the Carbonitrile Group

The robust adamantane framework can also undergo various transformations, even with the presence of the electron-withdrawing carbonitrile group at a bridgehead position.

Halogenation Studies on this compound Derivatives

The halogenation of adamantane and its derivatives is a well-studied area. energetic-materials.org.cn The tertiary carbons at the bridgehead positions are particularly reactive towards halogenating agents. researchgate.netrsc.org While specific halogenation studies on this compound itself are not extensively detailed in the provided results, the general principles of adamantane halogenation are relevant. For instance, adamantane reacts with bromine, often in the presence of a Lewis acid catalyst, to yield 1-bromoadamantane (B121549). wikipedia.org Similarly, chlorination can be achieved. rsc.org The presence of the electron-withdrawing nitrile group would likely deactivate the adamantane cage towards electrophilic halogenation, making the reaction conditions more demanding than for unsubstituted adamantane.

| Halogenating Agent | Product(s) | Notes |

| Bromine (Br₂) | 1-Bromoadamantane | Reaction can be catalyzed by Lewis acids. wikipedia.org |

| Iodine Monochloride (ICl) | 1-Chloroadamantane | ICl is a highly active halogenating agent for adamantane. rsc.org |

Friedel-Crafts Reactions with Aromatic Systems

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org In the context of adamantane chemistry, the adamantyl cation, which can be generated from a suitable precursor, acts as an electrophile that attacks the aromatic ring. wikipedia.org Intermolecular Friedel-Crafts reactions involving adamantane derivatives have been demonstrated using arenes as solvents or in high excess. mdpi.com The presence of the carbonitrile group on the adamantane core would influence the feasibility and outcome of such reactions, likely making the formation of the adamantyl cation more difficult due to its electron-withdrawing nature. A recent study describes the synthesis of 1,2-annulated aza-heterocyclic adamantane derivatives through a process that links a nucleophilic noradamantane-adamantane rearrangement with an intramolecular Friedel-Crafts reaction, where the 1-adamantyl cationic intermediate serves as the electrophile. mdpi.comnih.gov

Oxidation Reactions

The oxidation of the adamantane cage can lead to the introduction of hydroxyl groups, primarily at the more reactive tertiary positions. cuni.cz Various metal catalysts, including vanadium-substituted polyoxometalates, have been employed to promote the oxidation of adamantane using molecular oxygen. researchgate.netacs.org These reactions often proceed through a radical mechanism, where an adamantyl radical is initially formed. researchgate.net The presence of a carbonitrile group would likely influence the regioselectivity and rate of oxidation. For instance, in the oxidation of adamantane catalyzed by vanadium-substituted phosphomolybdates, 1-adamantanol (B105290) is the major product, resulting from oxidation at a tertiary C-H bond. researchgate.net

| Oxidizing System | Major Product |

| Vanadium-substituted phosphomolybdates / O₂ | 1-Adamantanol |

Rearrangement Pathways of this compound Intermediates

The stability of the adamantane framework means that intermediates in its synthesis and derivatization can undergo various rearrangements. The adamantyl cation itself is a key intermediate, and its rearrangement has been a subject of study. The transformation between the 1-adamantyl cation and the 2-adamantyl cation in sulfuric acid can occur via two primary mechanisms. rsc.org A rapid rearrangement proceeds through an intermolecular hydride transfer, which requires a catalytic amount of adamantane. rsc.org A slower mechanism involves the reversible opening of the adamantane ring. rsc.org

Beyond the cation itself, other intermediates on pathways to substituted adamantanes also exhibit rearrangement phenomena. In the construction of the adamantane core from bicyclic precursors, complex rearrangements can occur. For instance, an intermediate enamine can undergo N-acylation followed by an intramolecular cas.czcas.cz sigmatropic rearrangement to build the substituted cage structure. mdpi.com Computational and experimental studies have also described the thermal rearrangement of iminium salts, which proceed through thermodynamically unstable intermediates. These can be trapped by protonation with an acid catalyst, preventing a reverse reaction and allowing a subsequent Friedel-Crafts reaction to form the final adamantane product. cuni.cz In reactions involving transition metals, dyotropic rearrangements, where two σ-bonds migrate intramolecularly, have been proposed for organopalladium(IV) species, representing another pathway for skeletal reorganization. nih.gov

The general difficulty in studying these pathways is that adamantane and its simple derivatives are often much more thermodynamically stable than other isomeric tricyclic hydrocarbon intermediates, making the isolation and characterization of these transient species challenging. researchgate.net

Mechanistic Elucidation of this compound Forming Reactions

The synthesis of this compound is often achieved through reactions that generate a 1-adamantyl cation, which is then trapped by a cyanide source. The mechanisms underpinning these transformations, including hydride abstraction and photoinduced processes, are critical to understanding and optimizing the synthesis.

A prominent mechanism for the formation of this compound involves the direct functionalization of adamantane. This is often achieved via a Ritter-type reaction where a strong Lewis acid is used to abstract a hydride from the adamantane cage. acs.org The mechanism involves an initial hydride abstraction from a tertiary C-H bond of adamantane by a Lewis acid complex, such as AlCl₃ in dichloromethane. acs.org This abstraction is the rate-determining step and generates the highly stable 1-adamantyl cation. acs.org This carbocation is then attacked by the nitrogen atom of a nitrile (R-C≡N), forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-adamantyl amide. When cyanotrimethylsilane or other direct cyano sources are used, the 1-adamantyl cation reacts to form this compound. acs.org

The efficiency of this process relies on the ability of the reagent system to generate the 1-adamantyl cation. Superacidic media are also effective at abstracting a hydride from adamantane to facilitate reactions with various nucleophiles. acs.org

Table 1: Reagents for Hydride Abstraction Leading to Adamantyl Cation

| Reagent System | Description | Reference |

|---|---|---|

| AlCl₃/CH₂Cl₂ | Lewis acid in a chlorinated solvent abstracts a hydride to form the 1-adamantyl cation, which reacts with nitriles. | acs.org |

| GaCl₃/1,2-dichloroethane | Gallium trichloride (B1173362) acts as a Lewis acid to abstract a hydride from adamantane, generating the 1-adamantyl cation for subsequent reactions. | acs.org |

Photoinduced reactions provide an alternative pathway for generating adamantyl intermediates under mild conditions. These processes often involve the formation of radical species. For example, the photoinduced decarboxylation of 3-(N-phthalimido)adamantane-1-carboxylic acid has been demonstrated. rsc.org In this process, direct or sensitized light excitation populates the triplet state of the phthalimide (B116566) moiety. In the presence of a base, this excited state facilitates decarboxylation, leading to the formation of a 3-(N-phthalimido)-1-adamantyl radical. rsc.org This radical can then be trapped by electron-deficient alkenes to form new C-C bonds. rsc.org

While not a direct synthesis of this compound, this illustrates a photoinduced method for generating an adamantyl radical from a carboxylic acid precursor, which is a common starting material for this compound. Other photoinduced reactions involving adamantane derivatives include Kharasch-type additions where redox-active esters of adamantane carboxylic acid serve as radical precursors under copper catalysis. acs.org Furthermore, red light has been used to induce amide bond formation with 1-aminoadamantane, showcasing the versatility of photochemistry in functionalizing the adamantane core. nih.gov These methods rely on photoinduced electron transfer, where light absorption creates excited electronic states that can readily donate or accept electrons, initiating a chemical reaction. nih.gov

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, and regioselectivity, the preference for reaction at one position over another, are key considerations in the synthesis and modification of adamantane derivatives. vaia.com

The adamantane cage has two types of bridgehead positions (tertiary C-H) and six secondary positions (CH₂). Reactions such as oxidation and halogenation show a high degree of regioselectivity for the tertiary bridgehead positions due to the greater stability of the resulting tertiary carbocation or radical intermediates. researchgate.net

The chemoselectivity of reactions on substituted adamantanes is also significant. For instance, in the synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, the carboxylic acid group can be selectively converted to an acyl chloride. Under specific conditions (absence of a DMF catalyst), this intermediate undergoes decarbonylation and chlorination, while a similar reaction on adamantane-1-carboxylic acid itself only results in chlorination without decarbonylation, highlighting the influence of the 3-hydroxy substituent on the reaction's outcome. acs.org

Table 2: Examples of Selective Reactions in Adamantane Chemistry

| Reaction | Substrate | Product(s) | Type of Selectivity | Reference |

|---|---|---|---|---|

| Cyanation | 1,3-Dehydroadamantane | This compound | Regioselective | researchgate.net |

| C-H Oxidation | Adamantane | 1-Adamantanol | Regioselective (tertiary position) | researchgate.net |

| Chlorination/Decarbonylation | 3-Hydroxyadamantane-1-carboxylic acid | 1,3-Dichloro adamantane | Chemoselective (decarbonylation occurs) | acs.org |

Advanced Structural Elucidation and Spectroscopic Analysis of Adamantane 1 Carbonitrile Systems

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. For adamantane-1-carbonitrile, IR spectroscopy is instrumental in confirming the presence of its key functional groups—the adamantane (B196018) cage and the nitrile moiety—and in specialized applications such as surface analysis.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts. The adamantane structure, a rigid and stress-free cage of fused cyclohexane (B81311) rings, gives rise to distinct vibrational modes. wikipedia.org These include C-H stretching vibrations, which typically appear in the region of 3000–2850 cm⁻¹, and various bending and scissoring vibrations at lower wavenumbers. researchgate.netlibretexts.orglibretexts.org

The most definitive feature in the IR spectrum of this compound is the absorption band corresponding to the nitrile group (C≡N). The stretching vibration of the carbon-nitrogen triple bond is sharp and of medium-to-strong intensity, typically appearing in the 2260–2220 cm⁻¹ region. This band is highly characteristic and serves as a clear indicator of the nitrile functional group.

Key vibrational features for this compound are summarized in the table below, based on typical values for its structural components. researchgate.netnist.govvscht.cz

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Adamantane Cage) | 2850 - 2950 | Symmetric and asymmetric stretching of the C-H bonds in the cage structure. |

| C≡N Stretch (Nitrile) | ~2225 - 2230 | Stretching of the carbon-nitrogen triple bond. A key diagnostic peak. |

| CH₂ Scissoring (Adamantane Cage) | ~1450 | Bending vibration of the methylene (B1212753) groups within the adamantane framework. |

| C-C Skeletal Vibrations | < 1000 | Complex vibrations of the carbon skeleton, part of the fingerprint region. |

Use as Spectroscopic Probes for Zeolite Surfaces to Discriminate Internal vs. External Sites

This compound serves as a crucial spectroscopic probe molecule in the study of zeolite catalysts. researchgate.netresearchgate.net Zeolites are microporous materials with a network of internal channels and an external crystal surface, both of which can possess catalytically active sites, such as Brønsted acid (Si(OH)Al) and silanol (B1196071) (Si-OH) groups. researchgate.netrsc.org Distinguishing between active sites on the internal surface versus those on the external surface is vital for understanding and optimizing catalytic processes. researchgate.net

The utility of this compound in this context stems from its molecular size. With a kinetic diameter larger than the pore openings of many common medium-pore zeolites (e.g., H-ZSM-5), it cannot penetrate the internal channel system. researchgate.netresearchgate.net Therefore, it can only interact with the hydroxyl groups located on the external surface of the zeolite crystals.

The analytical method involves comparing the IR spectra of the zeolite before and after the adsorption of this compound. researchgate.net When the nitrile group of this compound interacts with external hydroxyl groups, it forms a hydrogen bond, which causes a measurable shift in the O-H stretching frequency of those specific hydroxyl groups. researchgate.net

In a combined approach, a smaller probe molecule like acetonitrile (B52724), which can access both internal and external sites, is used alongside this compound. researchgate.net By subtracting the spectral changes induced by this compound (external sites) from the changes induced by acetonitrile (total sites), the nature and quantity of the internal active sites can be determined. researchgate.netresearchgate.net Studies using this method have successfully demonstrated that for zeolites like H-ZSM-5, the catalytically important Brønsted acid sites are located almost exclusively within the internal channels, while silanol groups are predominantly found on the external surface. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions from occupied molecular orbitals to unoccupied anti-bonding orbitals. uobabylon.edu.iqrsc.org The types of transitions possible in an organic molecule include σ → σ, n → σ, π → π, and n → π. upi.edudavuniversity.org

The structure of this compound is composed of a saturated aliphatic cage (adamantane) and a nitrile functional group. The adamantane portion contains only sigma (σ) bonds. The electronic transitions available to these bonds are high-energy σ → σ* transitions, which occur at wavelengths below 200 nm, outside the range of standard UV-Vis spectrophotometers. uobabylon.edu.iqlibretexts.org

The nitrile group possesses a triple bond (containing two π bonds) and a non-bonding electron pair (n) on the nitrogen atom. This allows for n → π* and π → π* transitions. However, an isolated nitrile group is not a strong chromophore, and these transitions are also typically found in the far-UV region, with absorption maxima well below the 200 nm cutoff of conventional instruments. davuniversity.org

Consequently, this compound does not exhibit significant absorption in the standard UV-Vis region (200-800 nm). Its spectrum is expected to be largely transparent, as the energy required to excite its electrons corresponds to shorter, higher-energy wavelengths. Significant absorption in the near-UV or visible range would only be expected if the adamantane or nitrile group were conjugated with a strong chromophore, such as a phenyl ring or a nitro group. nih.gov

| Possible Electronic Transition | Involved Orbitals | Expected Wavelength Range | Comments |

| σ → σ | σ (C-C, C-H) → σ | < 150 nm | High-energy transition, occurs outside the standard UV-Vis range. uobabylon.edu.iq |

| n → π | n (N lone pair) → π (C≡N) | < 200 nm | Low-intensity ("forbidden") transition, occurs in the far-UV region. davuniversity.org |

| π → π | π (C≡N) → π (C≡N) | < 200 nm | High-intensity transition, occurs in the far-UV region. davuniversity.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₅N), MS provides the exact molecular weight and reveals structural information through the analysis of its fragmentation pattern upon ionization. savemyexams.comyoutube.com

The molecular weight of this compound is 161.24 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecular ion (M⁺˙) is expected at an m/z value of 161. This peak confirms the molecular weight of the compound.

The fragmentation of this compound is dominated by the stability of the adamantyl cation. The bond between the adamantane cage and the nitrile group is susceptible to cleavage. The loss of a cyanide radical (·CN) from the molecular ion is a major fragmentation pathway, resulting in the highly stable 1-adamantyl cation. nih.gov This gives rise to a very prominent peak at m/z 135. This peak is often the base peak (the most intense peak) in the spectrum of 1-substituted adamantanes.

Further fragmentation involves the breakdown of the adamantane cage itself, a process that is characteristic of adamantane and its derivatives. nih.govresearchgate.net This leads to a series of smaller fragment ions, typically corresponding to various CₓHᵧ⁺ species.

| m/z Value | Proposed Fragment Ion | Description |

| 161 | [C₁₁H₁₅N]⁺˙ | Molecular ion (M⁺˙). nist.gov |

| 135 | [C₁₀H₁₅]⁺ | Formed by the loss of a ·CN radical. This is the stable 1-adamantyl cation and often the base peak. nih.gov |

| 93 | [C₇H₉]⁺ | A common fragment from the breakdown of the adamantane cage. nih.gov |

| 79 | [C₆H₇]⁺ | Another characteristic fragment from the decomposition of the adamantane structure. nih.gov |

Computational and Theoretical Investigations of Adamantane 1 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure and properties of molecules. For adamantane-1-carbonitrile, DFT calculations can elucidate its geometry, orbital energies, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional shape. For adamantane (B196018) derivatives, this is commonly performed using DFT methods like B3LYP with basis sets such as 6-311G++(d,p) or 6-31G(d). mdpi.comnih.govmdpi.com These calculations refine bond lengths, bond angles, and torsion angles to achieve a minimum on the potential energy surface.

For this compound, the adamantane cage consists of sp³-hybridized carbons in a rigid, strain-free diamondoid structure. modgraph.co.uk The nitrile group (—C≡N) is attached to one of the four equivalent bridgehead (tertiary) carbon atoms. DFT optimization would confirm the expected tetrahedral symmetry of the cage and the linear geometry of the cyano group. mdpi.com Studies on related structures show that calculated bond lengths and angles from DFT generally correlate well with experimental data obtained from X-ray crystallography. mdpi.comnih.gov For instance, in a study on 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, the calculated C-C bond lengths of the adamantane structure were found to be in the range of 1.37–1.41 Å, consistent with experimental findings. mdpi.com

The electronic structure analysis reveals how electrons are distributed within the molecule. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, which significantly influences the electronic properties of the entire molecule. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. dergipark.org.tr

In a computational study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, DFT calculations (B3LYP/6-311++G(d,p)) showed that the HOMO and LUMO were predominantly localized on the cyanoisoindole moiety. mdpi.com This suggests that the reactivity is concentrated in this part of the molecule, with the adamantane cage providing structural bulk and lipophilicity. mdpi.com For this compound, it is expected that the HOMO would be located primarily on the adamantane cage, while the electron-withdrawing nitrile group would significantly contribute to and lower the energy of the LUMO. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. dergipark.org.tr

Below is a table showing representative FMO data calculated for adamantane derivatives from the literature, illustrating the typical energy ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | -5.625 | -1.550 | 4.075 | B3LYP/6-311++G(d,p) | mdpi.com |

| 1-Adamantanol (B105290) (Dimer) | - | - | 8.04 | B3LYP/6-31G(d,p) | dergipark.org.tr |

| 1-Adamantanemethylamine (Dimer) | - | - | 7.71 | B3LYP/6-31G(d,p) | dergipark.org.tr |

| 1-Adamantane carboxylic acid (Dimer) | - | - | 7.27 | B3LYP/6-31G(d,p) | dergipark.org.tr |

Electrostatic Potential Maps and Molecular Polarity

Molecular Electrostatic Potential (MESP) maps are visual tools that illustrate the charge distribution across a molecule, providing insights into its polarity and reactive sites. mdpi.comresearchgate.net In an MESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Neutral regions are shown in green. researchgate.net

For this compound, the MESP map would show the bulky adamantane cage as largely green, indicating its nonpolar, lipophilic character. In contrast, a region of strong negative electrostatic potential (red) would be localized around the nitrogen atom of the nitrile group, reflecting its high electronegativity and role as a hydrogen-bond acceptor. nih.gov The carbon atom of the nitrile group and the adjacent bridgehead carbon would likely show a slight positive potential (blueish-green). This charge separation confirms the polar nature of the nitrile functional group, which dictates many of its potential intermolecular interactions. mdpi.com

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are essential for modern technologies like optical signal processing and data storage. mdpi.com Computational methods, particularly DFT, offer a cost-effective way to predict the NLO properties of new molecules. mdpi.com Key NLO properties include the total dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.comuni-giessen.de

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand binding mechanisms and predict the affinity of a compound for a specific biological target. tandfonline.com

Prediction of Binding Modes with Biological Targets (e.g., Enzymes, Receptors)

The adamantane cage is a well-known pharmacophore that confers high lipophilicity, enabling it to fit into hydrophobic pockets of many enzymes and receptors. nih.gov The nitrile group can act as a potent hydrogen bond acceptor or engage in other polar interactions. mdpi.comnih.gov

Although docking studies specifically for this compound are not widely published, research on closely related adamantane derivatives demonstrates their potential to bind to various biological targets. These studies provide a model for how this compound might interact.

Neuronal Nitric Oxide Synthase (nNOS): A docking study of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile showed that it binds to the active site of nNOS. The adamantane moiety formed H-π interactions with the heme group, while the nitrile group formed a crucial hydrogen bond with the amino acid Gln478. mdpi.com

11β-HSD1 Enzyme: An adamantane-triazole derivative was docked into the active site of the 11β-HSD1 enzyme, a target for diabetes treatment. The adamantane group engaged in H-π interactions with Tyr183, contributing to a strong predicted binding affinity of -11.953 kcal/mol. nih.gov

Urease: Adamantane-linked carbothioamides have been docked against the urease enzyme. The adamantane moiety was found to be involved in hydrophobic interactions, while other functional groups formed hydrogen bonds with key residues in the active site. mdpi.comnih.gov

These examples highlight a common binding pattern: the bulky, lipophilic adamantane cage anchors the molecule in a hydrophobic pocket of the receptor, while the functional group (in this case, the nitrile) forms specific polar interactions that enhance binding affinity and selectivity. Therefore, this compound is predicted to be a promising scaffold for designing ligands that can effectively bind to biological targets possessing a hydrophobic pocket adjacent to a polar or hydrogen-bonding region.

The table below summarizes docking results for some bioactive adamantane derivatives.

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | nNOS | - | H-π interactions (adamantane), Hydrogen bond (nitrile) with Gln478 | mdpi.com |

| 5-(adamantan-1-yl)-...-triazole derivative | 11β-HSD1 | -11.953 | H-π interactions (adamantane) with Tyr183 | nih.gov |

| 2-(adamantane-1-carbonyl)-...-carbothioamide (Cpd 1) | Urease | -7.6 | Hydrogen bonds (N-H, C=O), Hydrophobic interactions | mdpi.com |

| 2-(adamantane-1-carbonyl)-...-carbothioamide (Cpd 2) | Urease | -7.3 | Hydrogen bonds (N-H), Hydrophobic interactions | mdpi.com |

Quantification of Binding Affinities and Interactions

The binding affinity of adamantane derivatives to various biological targets has been quantified using computational methods, providing insights into the strength and nature of these interactions. Molecular docking and free energy calculations are primary tools for estimating the binding free energy (ΔG_bind) or dissociation constant (K_D), which indicate the stability of the protein-ligand complex.

For instance, docking studies of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, a related neurobiological fluorescent ligand, within the active site of neuronal nitric oxide synthase (nNOS) have identified key binding interactions. These include H-π interactions between the adamantane moiety and the heme cofactor (HEM750) and a hydrogen bond involving the electronegative nitrile moiety and the Gln478 residue. mdpi.com While a specific binding affinity for this compound was not reported, a reference inhibitor, 7-nitroindazole (B13768) (3B7NI), was found to have a binding affinity of -6.000 kcal/mol. mdpi.com

In other studies on different adamantane derivatives, binding free energies have been calculated for interactions with enzymes like urease. Molecular mechanics/Generalized Born Surface Area (MM-GBSA) calculations suggested that adamantane-linked carbothioamide derivatives exhibit strong binding, with calculated ΔG_bind values that correlate well with experimental inhibition data. mdpi.com Computational studies on a series of adamantane-based ligands targeting the sigma-2 receptor also involved the calculation of free-binding energy to understand the mechanism of interaction. nih.gov Free energy calculations for the binding of 1-adamantane carboxylic acid to β-cyclodextrin in an aqueous buffer yielded a Gibbs free energy (ΔG) of -16.8 ± 0.5 kJ/mol, highlighting the strong, hydrophobically driven interaction. acs.org

These examples underscore the utility of computational approaches in quantifying the binding energetics of adamantane-containing molecules, revealing that the rigid, lipophilic adamantane cage often contributes significantly to binding through hydrophobic and van der Waals interactions, while functional groups like the nitrile provide specificity through polar contacts such as hydrogen bonds.

| Adamantane Derivative | Target | Method | Binding Free Energy (ΔG) / K_D | Reference |

|---|---|---|---|---|

| 1-Adamantane Carboxylic Acid | β-Cyclodextrin | Free Energy Calculation (MD) | -16.8 ± 0.5 kJ/mol | acs.org |

| 1-Adamantane Carboxylic Acid | γ-Cyclodextrin | Free Energy Calculation (MD) | -17 ± 2 kJ/mol | acs.org |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Urease | MM-GBSA | -58.83 kcal/mol | mdpi.com |

| 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide | Urease | MM-GBSA | -54.60 kcal/mol | mdpi.com |

| d15-Rimantadine | Influenza M2 Transmembrane Domain | NMR Titration | K_D = 3.9 μM | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules. For this compound and its derivatives, MD simulations provide critical insights into their conformational preferences, stability in different environments, and the dynamic nature of their interactions with biological macromolecules.

MD simulations are invaluable for assessing the stability of a ligand bound to a protein's active site. nih.gov After docking this compound into a target protein, a long-timescale MD simulation can reveal whether the ligand remains stably bound or if it dissociates. Key metrics are used to quantify this stability. nih.gov

The root-mean-square deviation (RMSD) of the ligand's heavy atoms relative to the protein's binding pocket is a primary indicator. A low and stable RMSD value over time suggests a stable binding mode. For example, in a 50 ns MD simulation of adamantane derivatives bound to the σ2 receptor, the ligand-protein complexes showed lower average RMSD values (e.g., 0.70 ± 0.08 nm) compared to the unbound protein (1.02 ± 0.12 nm), indicating that ligand binding conferred greater dynamic stability to the system. nih.gov

Other analyses, such as the root-mean-square fluctuation (RMSF) of protein residues, can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, the persistence of specific intermolecular interactions, like hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation to understand the key determinants of complex stability. nih.govsemanticscholar.org

| System | Simulation Time | Key Metric | Finding | Reference |

|---|---|---|---|---|

| Adamantane derivative-σ2 receptor complex | 50 ns | Backbone RMSD | Complex (0.70 ± 0.08 nm) is more stable than apo-protein (1.02 ± 0.12 nm). | nih.gov |

| Adamantane-carbohydrazide-protein complex | 100 ns | Total Contacts | A maximum of 6 unique connections were formed between the protein and ligand. | semanticscholar.org |

| Unliganded vs. CD4-bound gp120 | μs-scale | RMSF | CD4 binding increases mobility in V1/V2 and V3 loops of the protein. | rsc.org |

Energy decomposition analysis (EDA) is a powerful computational method used to dissect the total interaction energy (ΔE_int) of a molecular complex into physically meaningful components. researchgate.netnih.gov This provides a deeper understanding of the nature of the chemical bond between the ligand and its receptor. The interaction energy is typically partitioned into several key terms:

Electrostatic Energy (ΔE_elstat): Represents the classical electrostatic interactions (attraction/repulsion) between the unperturbed charge distributions of the interacting fragments.

Pauli Repulsion (ΔE_Pauli): A destabilizing term arising from the quantum mechanical effect of electron-electron repulsion between fragments when their electron clouds overlap.

Orbital Interaction Energy (ΔE_orb): A stabilizing term that accounts for charge transfer, polarization, and covalent bond formation as the orbitals of the fragments relax and mix.

Dispersion Energy (ΔE_disp): A stabilizing term accounting for van der Waals interactions arising from instantaneous fluctuations in electron density.

By quantifying these components, EDA can reveal whether the binding of this compound to a target is primarily driven by electrostatic forces, covalent interactions, or dispersion forces, offering a detailed chemical picture beyond a simple binding affinity value. researchgate.netrsc.org

| Energy Component | Description | Nature of Contribution |

|---|---|---|

| ΔE_elstat (Electrostatic) | Classical Coulombic interaction between charge distributions. | Stabilizing (Attractive) |

| ΔE_Pauli (Pauli Repulsion) | Repulsion between same-spin electrons in overlapping orbitals. | Destabilizing (Repulsive) |

| ΔE_orb (Orbital Interaction) | Energy gain from orbital mixing, charge transfer, and polarization. | Stabilizing (Attractive) |

| ΔE_disp (Dispersion) | Interaction due to correlated electron fluctuations (van der Waals). | Stabilizing (Attractive) |

| ΔE_int (Total Interaction) | Sum of all energy components (ΔE_elstat + ΔE_Pauli + ΔE_orb + ΔE_disp). | Overall Stability |

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and intermolecular interactions. mdpi.com By locating critical points in the electron density, QTAIM provides a quantitative description of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and C-H···π interactions, which are crucial for the binding of this compound. mdpi.comresearchgate.net

The analysis focuses on the properties at the bond critical point (BCP) found between two interacting atoms. Key topological parameters at the BCP include:

Electron Density (ρ(r)): Its value correlates with the strength of the interaction.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total Electron Energy Density (H(r)): The sign of H(r) can also help classify the interaction, with H(r) < 0 indicating a degree of covalent character.

Computational studies on adamantane carbonitrile (ACN) have utilized QTAIM to characterize the non-covalent interactions responsible for the formation of inclusion complexes. researchgate.net Similarly, for adamantane-linked thiourea (B124793) derivatives, QTAIM analysis quantified the strength of various intermolecular hydrogen bonds, such as N–H···O and N–H···S, confirming that the N–H···O interactions were the strongest based on their topological parameters. mdpi.com

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Classification | Reference |

|---|---|---|---|---|

| N–H···O (Strong H-bond) | ~0.03 - 0.04 | > 0 (Positive) | Closed-shell, strong | mdpi.com |

| C–H···S (Weak H-bond) | ~0.008 - 0.01 | > 0 (Positive) | Closed-shell, weak | mdpi.com |

| C–H···π | ~0.005 | > 0 (Positive) | Closed-shell, very weak | mdpi.com |

Note: Values are representative and depend on the specific molecular system and level of theory.

Solvation Effects and Free Energy Calculations

The surrounding solvent environment profoundly influences the behavior, stability, and reactivity of a molecule. Computational chemistry provides methods to quantify these effects, primarily through the calculation of solvation free energy, which is the energy change associated with transferring a molecule from the gas phase into a solvent. semanticscholar.orgtandfonline.com

For an adamantane-carbohydrazide derivative, a compound structurally related to this compound, solvation free energies were calculated using the SMD continuum solvation model. The study reported values of -21.96 kcal/mol in chloroform, -24.39 kcal/mol in ethanol, and -12.31 kcal/mol in acetonitrile (B52724). tandfonline.com These values indicate that the compound is most favorably stabilized by ethanol, which can be crucial for understanding its solubility and behavior in different biological and chemical environments. semanticscholar.orgtandfonline.com

Furthermore, free energy calculations can be used to understand how solvents or co-solvents modulate binding affinities. For example, MD simulations and free energy calculations were performed to study the binding of 1-adamantane carboxylic acid to cyclodextrins in both pure aqueous buffer and a buffer containing 5% DMSO. acs.org The calculations showed that the addition of DMSO significantly weakened the binding to β-cyclodextrin, increasing the binding free energy from -16.8 kJ/mol in water to -8.1 kJ/mol in the DMSO solution. acs.org This demonstrates that computational models can effectively capture the critical role of the solvent in modulating molecular recognition events.

| Compound | Solvent | Method | Solvation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide | Chloroform | SMD Model | -21.96 | tandfonline.com |

| N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide | Ethanol | SMD Model | -24.39 | tandfonline.com |

| N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide | Acetonitrile | SMD Model | -12.31 | tandfonline.com |

Comparative Computational Studies of this compound Derivatives

Computational and theoretical investigations provide profound insights into the structural and electronic properties of this compound and its derivatives. These studies, primarily employing Density Functional Theory (DFT), are crucial for understanding how modifications to the parent this compound molecule influence its behavior, reactivity, and potential applications. By comparing the parent compound with its derivatives, researchers can elucidate the effects of various functional groups on the adamantane cage and the nitrile moiety.

A key area of investigation involves the analysis of how different substituents alter the electronic landscape of the molecule. This is often examined through the lens of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are fundamental in predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For instance, a detailed DFT study on 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, a complex derivative of this compound, provides a basis for comparison. mdpi.com The study, utilizing the B3LYP/6-311++G(d,p) level of theory, allows for a thorough examination of its optimized geometry and electronic characteristics. mdpi.com

Comparative analysis often extends to the geometric parameters of the molecules, such as bond lengths and angles. While the rigid adamantane cage is generally resistant to significant distortion, the introduction of substituents can lead to subtle but meaningful changes in the local geometry, particularly around the point of attachment and the nitrile group. For example, in 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, the bond lengths and angles of the adamantane core remain consistent with those of the parent adamantane. mdpi.com

Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps and calculated as net atomic charges, is a critical aspect of these comparative studies. The introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution across the molecule, highlighting regions that are susceptible to electrophilic or nucleophilic attack. In the case of the isoindole derivative, the nitrogen atoms of the isoindole and nitrile groups were found to be the most electronegative centers, suggesting their importance in potential intermolecular interactions. mdpi.com

The table below presents a comparison of key computational parameters for this compound and one of its derivatives, 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, based on available research. This comparative data underscores the influence of the isoindole substituent on the electronic properties of the this compound scaffold.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Geometric Features |

|---|---|---|---|---|---|

| This compound | DFT/M06-2X | - | - | - | - |

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | DFT/B3LYP/6-311++G(d,p) | - | - | - | Adamantane cage remains largely undistorted. mdpi.com |

Another important aspect of comparative computational studies is the investigation of how derivatization affects the reactivity of the this compound system. Theoretical studies on the hydroxylation of adamantane have shown that the reactivity of the C-H bonds at different positions (tertiary vs. secondary) can be selectively targeted. nih.gov Similar investigations on this compound derivatives could reveal how substituents influence the reactivity of the adamantane cage and the nitrile group, providing valuable information for synthetic applications.

Research on Biomedical and Pharmaceutical Applications of Adamantane 1 Carbonitrile Derivatives

Adamantane (B196018) Moiety as a Pharmacophore in Drug Design

The adamantane cage, a rigid and lipophilic three-dimensional structure, serves as a significant pharmacophore in medicinal chemistry. researchgate.netnih.gov Its incorporation into drug molecules can enhance their pharmacological properties by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net The lipophilic nature of the adamantane moiety often leads to increased bioavailability and can improve the stability and distribution of a drug in blood plasma. researchgate.net This "lipophilic bullet" is frequently added to known pharmacophores to enhance their efficacy. nih.gov

The rigid framework of adamantane provides a stable scaffold for the precise positioning of functional groups, which can lead to more effective interactions with biological targets. publish.csiro.au This structural feature is advantageous in designing drugs with high selectivity and potency. publish.csiro.au The introduction of an adamantane group can also increase a molecule's resistance to metabolism, prolonging its therapeutic effect. researchgate.net

Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, antidiabetic, anticancer, and anti-inflammatory treatments. mdpi.com Several commercially available drugs, such as Amantadine (B194251), Rimantadine (B1662185), Memantine, and Saxagliptin, feature the adamantane scaffold, highlighting its importance in drug development. nih.govresearchgate.net

Biological Activity Studies

Adamantane derivatives have a well-established history as antiviral agents, with amantadine and rimantadine being early examples used against Influenza A virus. acs.org These compounds function by targeting the M2 ion channel of the virus, inhibiting its replication. nih.gov Research has continued to explore new adamantane derivatives with broader antiviral activity and efficacy against resistant strains. rsc.org

Studies have demonstrated the antiviral potential of adamantane derivatives against a range of viruses, including:

Influenza A Virus: New derivatives have shown marked activity against various strains, including H1N1, H2N2, and H3N2. nih.gov Some compounds exhibit higher potency than rimantadine against resistant strains. rsc.org

Poxviruses: Adamantane-containing compounds have been designed and synthesized as potential inhibitors of poxvirus reproduction, with some showing significant activity against vaccinia, cowpox, and mousepox viruses. nih.gov

Herpes Simplex Virus (HSV): Tromantadine is an adamantane derivative used for the treatment of skin infections caused by HSV. acs.org

Hepatitis C Virus (HCV): Adamantylpeptides have been synthesized and have demonstrated in vitro antiviral activity against HCV. bohrium.com

Foot and Mouth Disease Virus (FMDV): Adamantane-pyrazole derivatives have shown promising antiviral activity against FMDV in both in vitro and in vivo studies. ekb.eg

Human Immunodeficiency Virus (HIV): Some aminoadamantane derivatives have shown borderline activity against HIV-1. nih.gov

The mechanism of antiviral action for many adamantane derivatives is linked to their ability to interfere with viral entry, replication, or assembly. nih.govresearchgate.net The lipophilic nature of the adamantane moiety is believed to facilitate interaction with viral membranes or proteins. researchgate.net

Adamantane derivatives have demonstrated significant potential as antimicrobial and antifungal agents. mdpi.comresearchgate.net The incorporation of the adamantane moiety into various heterocyclic structures often enhances their biological activity. zsmu.edu.uaresearchgate.net

Antibacterial Activity: Numerous studies have reported the antibacterial efficacy of adamantane derivatives against both Gram-positive and Gram-negative bacteria.

Derivatives of 1,2,4-triazole (B32235) containing an adamantane group have shown notable antimicrobial activity, with some compounds exceeding the efficacy of the standard drug Trimethoprim against Pseudomonas aeruginosa. zsmu.edu.ua

Schiff bases derived from aminoadamantane have been synthesized and tested against various bacteria, with some showing good activity. nih.gov

Adamantane-linked isothiourea derivatives have exhibited potent broad-spectrum antibacterial activity. acs.org

Newly synthesized adamantane derivatives have shown potent activity against multidrug-resistant (MDR) clinical isolates, with some compounds exhibiting minimum inhibitory concentrations (MIC) of less than 0.25 µg/ml. nih.gov

Antifungal Activity: Adamantane derivatives have also been investigated for their effectiveness against various fungal pathogens.

Certain adamantane-1,2,4-triazole derivatives have displayed significant antifungal activity, with one compound being eight times more active than the standard against Candida albicans. zsmu.edu.ua

Hydrazide-hydrazone derivatives with a 1-adamantane carbonyl moiety have shown potential antifungal activity against C. albicans. researchgate.net

Some Schiff bases of aminoadamantane have demonstrated notable antifungal activity against Candida krusei and Candida parapsilosis. nih.gov

The antimicrobial action of these derivatives is often attributed to their ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. mdpi.com

Adamantane derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative properties. researchgate.net Their lipophilic nature facilitates their passage through cell membranes, allowing them to reach intracellular targets. researchgate.net

Sigma Receptor Ligands: Certain adamantane phenylalkylamines have shown significant binding affinity for sigma receptors (σR) and exhibit antiproliferative activity against various cancer cell lines. researchgate.net One such derivative demonstrated an interesting in vivo anticancer profile against the IGROV-1 ovarian cancer cell line. researchgate.netbenthamdirect.com

Inhibition of Cancer Cell Growth: Various adamantane derivatives have been synthesized and evaluated for their ability to inhibit the growth of different cancer cell lines, including murine leukemia (L1210), human T-lymphocyte (CEM), and cervix carcinoma (HeLa) cells. researchgate.net

Apoptosis Induction: Synthetic retinoid derivatives of adamantane, such as CD437, have been found to be potent inducers of apoptosis in human head and neck squamous cell carcinoma. nih.gov

Broad-Spectrum Antiproliferative Activity: Adamantane-linked isothiourea derivatives have displayed antiproliferative activity against multiple human cancer cell lines, including PC-3, HepG-2, MCF-7, and HeLa. acs.org

The anticancer mechanisms of adamantane derivatives are diverse and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and interaction with specific cellular receptors. researchgate.netnih.gov

Adamantane derivatives have been identified as potent inhibitors of various enzymes, highlighting their therapeutic potential for a range of diseases. scispace.com The rigid adamantane scaffold can effectively position pharmacophoric groups to interact with the active sites of enzymes. scispace.com

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: A series of adamantane carboxylic acid derivatives have been developed as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis. bohrium.com One compound, E-adamantane carboxylic acid compound 43c, exhibited an IC50 value of 5 nM against human and mouse DGAT1, suggesting its potential for treating obesity and type 2 diabetes. bohrium.com

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibitors: Adamantane derivatives containing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole fragments have been found to inhibit Tdp1, an enzyme involved in DNA repair. sciforum.net This inhibitory activity could be beneficial in combination cancer therapy to enhance the efficacy of Topoisomerase 1 inhibitors. sciforum.net

Topoisomerase IV and DNA Gyrase Inhibitors: Certain adamantane derivatives have shown potent inhibitory activity against bacterial topoisomerase IV and DNA gyrase, essential enzymes for bacterial DNA replication. nih.gov This makes them promising candidates for the development of new antimicrobial agents against multidrug-resistant bacteria. nih.gov

Glucosinolate Sulfatase (GSS) Inhibitors: Adamantyl-possessing sulfamate (B1201201) derivatives have been synthesized and identified as inhibitors of GSS, an enzyme in insects that detoxifies plant defense compounds. acs.org This could lead to the development of novel pest management strategies. acs.org

The following table summarizes the inhibitory activity of selected adamantane derivatives against various enzymes.

| Enzyme | Adamantane Derivative Class | Key Findings | Potential Application | Source |

|---|---|---|---|---|

| Diacylglycerol Acyltransferase 1 (DGAT1) | Adamantane carboxylic acid derivatives | Compound 43c showed an IC50 of 5 nM against human and mouse DGAT1. | Obesity and Diabetes | bohrium.com |

| Tyrosyl-DNA phosphodiesterase 1 (Tdp1) | Adamantane derivatives with 1,3,4-thiadiazole and 1,2,4-triazole fragments | Inhibition at submicromolar and micromolar concentrations. | Combination Cancer Therapy | sciforum.net |

| Topoisomerase IV and DNA Gyrase | Adamantane derivatives | Compound 7 showed IC50 of 6.20 µM (DNA gyrase) and 9.40 µM (topoisomerase IV). | Antimicrobial Agents | nih.gov |

| Glucosinolate Sulfatase (GSS) | Adamantyl-possessing sulfamate derivatives | Adam-20-S showed an IC50 of 9.04 mg/L. | Pest Management | acs.org |

Adamantane derivatives have been shown to modulate sphingolipid metabolism, a critical pathway involved in regulating cell proliferation, apoptosis, and insulin (B600854) resistance. oup.comnih.gov

Ceramide Kinase (CerK) Inhibition: 1-Adamantanecarboxylic acid has been identified as a reversible inhibitor of ceramide kinase (CerK), an enzyme that phosphorylates ceramide to form ceramide-1-phosphate. This inhibition can impact signaling pathways where ceramide plays a crucial role, such as in cancer and neurodegenerative disorders.

Sphingosine Kinase-2 (SPHK2) Inhibition: The adamantane carboxamide derivative Opaganib (ABC294640) is an inhibitor of SPHK2, an enzyme that produces the pro-survival lipid sphingosine-1-phosphate (S1P). nih.gov By inhibiting SPHK2, Opaganib can shift the balance towards pro-apoptotic sphingolipids, making it a potential therapeutic agent for cancers like large granular lymphocyte leukemia and neuroblastoma. nih.govresearchgate.net

Modulation of Glucosylceramide Levels: The inhibitor N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM) has been used to selectively decrease glucosylceramide content in the muscle and liver of obese mice, leading to improved glucose tolerance and increased whole-body glucose clearance. oup.com

These findings suggest that adamantane derivatives that target sphingolipid metabolism could be valuable for the treatment of metabolic diseases and cancer.

Modulating Pharmacokinetics and Pharmacodynamics

The incorporation of an adamantane moiety, such as that derived from adamantane-1-carbonitrile, into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic profile. This is primarily achieved through the modulation of lipophilicity and metabolic stability. pensoft.netpensoft.net

Influence on Lipophilicity and Bioavailability

The addition of an adamantyl group has been estimated to increase the calculated partition coefficient (cLogP), a measure of lipophilicity, by approximately 3.1 log units. researchgate.net This substantial increase can be particularly beneficial for highly water-soluble compounds, potentially improving their absorption and distribution. publish.csiro.au However, it is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown. bohrium.comresearchgate.net

A study on adamantyl aminoguanidines demonstrated a correlation between lipophilicity (CLogP) and entrapment efficiency in liposomes. The more lipophilic monoguanidine compounds showed higher entrapment efficiencies compared to their less lipophilic bis-guanidine counterparts. rsc.org

Table 1: Entrapment Efficiency and Lipophilicity of Adamantyl Aminoguanidines

| Compound | Entrapment (%) | CLogP |

|---|---|---|

| 1 | 57.15 ± 2.35 | -0.71 |

| 2 | 51.81 ± 3.45 | -0.86 |

| 3 | 18.20 ± 5.45 | -3.88 |

| 4 | 43.23 ± 3.62 | -3.60 |

| 5 | 36.18 ± 4.81 | -1.92 |

| 6 | 31.51 ± 6.38 | -1.92 |

Source: Adapted from RSC Publishing, 2014 rsc.org

This data underscores how the adamantane structure contributes to the lipophilic character of a molecule, thereby influencing its interaction with lipid-based delivery systems.

Enhanced Metabolic Stability through Adamantane Incorporation

The bulky and rigid nature of the adamantane scaffold can sterically hinder the metabolic degradation of nearby functional groups. researchgate.netnih.gov This "shielding" effect can protect a drug from enzymatic attack, particularly by cytochrome P450 enzymes in the liver, thereby increasing its metabolic stability and prolonging its half-life in the body. nih.govnih.gov